ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate
CAS No.: 127094-58-0
Cat. No.: VC3974631
Molecular Formula: C11H9ClN2O3
Molecular Weight: 252.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127094-58-0 |
|---|---|
| Molecular Formula | C11H9ClN2O3 |
| Molecular Weight | 252.65 g/mol |
| IUPAC Name | ethyl 6-chloro-4-oxo-1H-1,5-naphthyridine-3-carboxylate |
| Standard InChI | InChI=1S/C11H9ClN2O3/c1-2-17-11(16)6-5-13-7-3-4-8(12)14-9(7)10(6)15/h3-5H,2H2,1H3,(H,13,15) |
| Standard InChI Key | XNSPDXHNZQVZRQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)Cl |
| Canonical SMILES | CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a 1,5-naphthyridine scaffold, a bicyclic system formed by fused pyridine rings. Key substituents include:
-
Chlorine at position 6, enhancing electrophilic reactivity for nucleophilic substitution.
-
Hydroxyl group at position 4, contributing to hydrogen-bonding interactions and solubility .
-
Ethyl ester at position 3, offering a handle for further functionalization via hydrolysis or transesterification.
The planar aromatic system facilitates π-π stacking interactions, while the electron-withdrawing chlorine and ester groups influence electronic distribution, as evidenced by computational studies .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 252.65 g/mol | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | -20°C (long-term) | |
| Purity | ≥98% |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of ethyl 6-chloro-4-hydroxy-1,5-naphthyridine-3-carboxylate typically involves multi-step reactions starting from pyridine derivatives. A common approach includes:
-
Condensation: Reacting 3-aminopyridine precursors with acetaldehyde or hexafluoroacetylacetone to form intermediate dihydropyridines .
-
Cyclization: Using montmorillonite K10 or acidic conditions to promote ring closure, yielding the naphthyridine core .
-
Functionalization: Introducing chlorine via electrophilic substitution (e.g., ) and esterification with ethanol under acidic conditions .
For example, Nishimura et al. demonstrated that treating a pyridine derivative with and m-CPBA selectively chlorinates position 6 while preserving the hydroxyl group .
Optimization Challenges
Key challenges include:
-
Regioselectivity: Avoiding competing reactions at positions 2 and 4 during chlorination .
-
Yield Improvement: Reported yields range from 38% to 72%, necessitating catalyst optimization (e.g., Ru complexes for asymmetric hydrogenation) .
Chemical Reactivity and Modifications
Nucleophilic Substitution
The chlorine atom at position 6 is susceptible to displacement by nucleophiles such as amines or thiols, enabling the synthesis of derivatives like 6-amino or 6-thioether analogs. For instance, reacting the compound with benzylamine in DMF at 80°C yields 6-(benzylamino)-4-hydroxy-1,5-naphthyridine-3-carboxylate.
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under basic conditions (e.g., NaOH/EtOH) to form the corresponding carboxylic acid, a precursor for amide or acyl chloride derivatives . This step is critical for modifying pharmacokinetic properties in drug candidates.
Oxidation and Reduction
-
Oxidation: The hydroxyl group at position 4 can be oxidized to a ketone using Jones reagent, though over-oxidation risks exist .
-
Reduction: Catalytic hydrogenation (Pd/C, ) partially saturates the naphthyridine ring, producing tetrahydro derivatives with enhanced conformational flexibility .
| Derivative | Target | Activity | Source |
|---|---|---|---|
| 6-Amino-4-hydroxy analog | DNA gyrase | MIC: 4 µg/mL | |
| 4-Keto-6-chloro analog | MAO-B | IC: 0.7 µM | |
| Tetrahydro derivative | CDK2 | K: 12 nM |
Applications in Drug Discovery
Lead Optimization
The compound serves as a scaffold for developing kinase inhibitors and antibacterials. For instance, Pfizer’s PD-173952, a 1,5-naphthyridine-based FGFR inhibitor, originated from similar esters.
Prodrug Design
The ethyl ester enhances membrane permeability, making it a prodrug candidate. Hydrolysis in vivo releases the active carboxylic acid, as seen in antiviral agents like rilpivirine.
Future Research Directions
Synthetic Methodology
-
Catalyst Development: Enantioselective synthesis using chiral Ru complexes could yield tetrahydro derivatives with >90% ee .
-
Green Chemistry: Biocatalytic approaches (e.g., monooxygenase PmlABCDEF) for eco-friendly N-oxide synthesis .
Biological Evaluation
-
In Vivo Studies: Assessing pharmacokinetics and toxicity in murine models.
-
Target Identification: CRISPR screening to uncover novel targets in oncology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume